molecular formula C21H23N3O3S2 B2864601 (4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 886924-62-5

(4-(Ethylsulfonyl)phenyl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2864601
CAS RN: 886924-62-5
M. Wt: 429.55
InChI Key: VZPWZWQIKBAKBP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The presence of the piperazine ring and the benzothiazole group could potentially allow for interesting interactions with biological targets. The piperazine ring is a common motif in pharmaceutical compounds and is known to interact with various receptors. The benzothiazole group could potentially participate in pi-pi stacking interactions with aromatic amino acids in proteins .

Scientific Research Applications

Enzyme Inhibitory Activity and Therapeutic Potential

A study synthesized derivatives similar to the chemical , demonstrating their utility as therapeutic agents. These derivatives showed significant inhibitory effects against acetyl- and butyrylcholinesterase enzymes, suggesting potential applications in treating diseases like Alzheimer's. Moreover, they exhibited activity against both Gram-positive and Gram-negative bacteria, highlighting their antimicrobial potential (Hussain et al., 2017).

Biological Activities

Research on aryl methanone derivatives containing the arylthio/sulfinyl/sulfonyl group has shown favorable herbicidal and insecticidal activities. This indicates the compound's potential applications in agricultural pest control (Wang et al., 2015).

Proton Exchange Membrane Synthesis

A novel series of sulfonated polybenzimidazoles incorporating 4-phenyl phthalazinone groups were synthesized for use in proton exchange membranes, demonstrating good solubility, excellent thermal stability, and low methanol permeability. These properties make them suitable for fuel cell applications (Liu et al., 2014).

Analytical Chemistry Applications

A study validated a high-performance liquid chromatography (HPLC) method for determining UV-filters in cosmetics, which could potentially include compounds similar to the chemical , illustrating its relevance in analytical chemistry and consumer product safety (Nyeborg et al., 2010).

Corrosion Inhibition

An investigation into synthesized organic compounds for preventing mild steel corrosion in acidic medium found that certain derivatives, which could be structurally related to the chemical of interest, showed effective inhibition efficiency. This suggests applications in materials science and engineering to prevent corrosion (Singaravelu & Bhadusha, 2022).

Future Directions

Future research could potentially involve further exploration of the compound’s biological activity, the development of more efficient synthesis methods, and the modification of the compound’s structure to improve its properties .

properties

IUPAC Name

(4-ethylsulfonylphenyl)-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S2/c1-3-29(26,27)17-9-7-16(8-10-17)20(25)23-11-13-24(14-12-23)21-22-19-15(2)5-4-6-18(19)28-21/h4-10H,3,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPWZWQIKBAKBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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